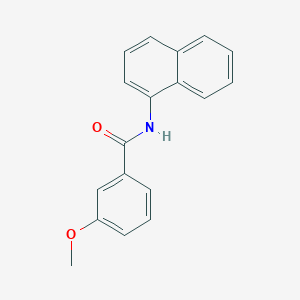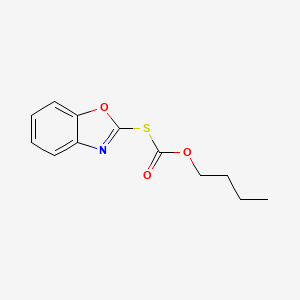![molecular formula C22H13Cl2N3O3 B3840503 3-(2,4-dichlorophenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B3840503.png)
3-(2,4-dichlorophenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one
Vue d'ensemble
Description
3-(2,4-dichlorophenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting from anthranilic acid derivatives, the quinazoline core can be synthesized through cyclization reactions.
Substitution Reactions: Introduction of the 2,4-dichlorophenyl and 4-nitrophenyl groups through substitution reactions.
Ethenylation: The final step involves the formation of the ethenyl linkage between the phenyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the ethenyl linkage.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The dichlorophenyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinazoline N-oxides or phenolic derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of new derivatives with different substituents on the phenyl rings.
Applications De Recherche Scientifique
3-(2,4-dichlorophenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its therapeutic potential, possibly as an anticancer or antimicrobial agent.
Industry: Use in the development of new materials or as a chemical intermediate.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might involve:
Molecular Targets: Interaction with enzymes, receptors, or DNA.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline Derivatives: Other compounds in the quinazoline family with similar core structures but different substituents.
Phenyl-substituted Quinazolines: Compounds with phenyl groups substituted at different positions.
Uniqueness
Substituent Effects: The specific combination of 2,4-dichlorophenyl and 4-nitrophenyl groups may confer unique biological or chemical properties.
Ethenyl Linkage: The presence of the ethenyl linkage between the phenyl groups may affect the compound’s reactivity and interactions.
For precise and detailed information, consulting scientific literature and databases is recommended
Propriétés
IUPAC Name |
3-(2,4-dichlorophenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3O3/c23-15-8-11-20(18(24)13-15)26-21(25-19-4-2-1-3-17(19)22(26)28)12-7-14-5-9-16(10-6-14)27(29)30/h1-13H/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYIQUGZCDBZTJ-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-3-[(4-methoxyphenyl)methylidene]indene-1,2-dione](/img/structure/B3840423.png)
![3-[(3-formyl-4-hydroxyphenyl)diazenyl]benzoic acid](/img/structure/B3840427.png)

![4-[4-(3-methylphenoxy)butyl]morpholine](/img/structure/B3840452.png)

![1-[3-(4-methylphenoxy)propyl]pyrrolidine](/img/structure/B3840465.png)

![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-3-chlorobenzohydrazide](/img/structure/B3840470.png)


![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-(4-bromophenyl)acetamide](/img/structure/B3840484.png)
![4-[[[4-(acetamidocarbamoyl)-1,2,5-oxadiazol-3-yl]amino]methylamino]-N'-acetyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B3840498.png)
![4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-(2-imidazo[1,2-a]pyridin-3-ylethyl)benzamide](/img/structure/B3840517.png)
![3,3,6-TRIMETHYL-2,3,4,7-TETRAHYDRO-1H-BENZO[C]BETA-CARBOLIN-1-ONE](/img/structure/B3840523.png)
